![molecular formula C9H13BrN2S B1448360 [(2-甲基苯基)甲基]硫代甲酰胺氢溴酸盐 CAS No. 27671-81-4](/img/structure/B1448360.png)

[(2-甲基苯基)甲基]硫代甲酰胺氢溴酸盐

描述

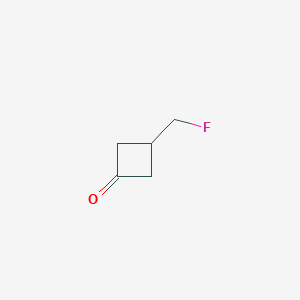

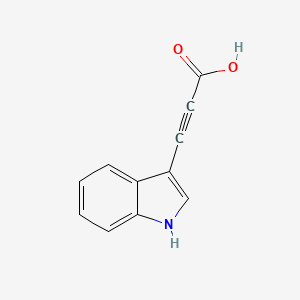

“{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide” is a chemical compound with the CAS Number: 27671-81-4. Its IUPAC name is 2-methylbenzyl imidothiocarbamate hydrobromide . The compound has a molecular weight of 261.19 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2S.BrH/c1-7-4-2-3-5-8(7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound “{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide” has a molecular formula of C9H13BrN2S and a molecular weight of 261.18 g/mol. It should be stored at a temperature of 28°C .科学研究应用

抗菌剂

该化合物已被研究其作为抗菌剂的潜力。研究表明,该化合物的衍生物可以作为群体感应抑制剂 (QSIs),这对于对抗抗生素耐药性至关重要。 QSIs 靶向细菌的通讯系统,特别是在多重耐药菌株(如铜绿假单胞菌)中,破坏其形成生物膜和产生耐药性的能力 .

抗菌耐药性研究

该化合物的衍生物已被用于抗菌耐药性 (AMR) 的研究。AMR 是一个重大的全球健康威胁,该化合物在抑制群体感应中的作用为解决这个问题提供了一种新方法。 通过靶向 QS 系统,研究人员旨在防止细菌产生耐药机制 .

杂环化合物的合成

杂环化合物,如吡啶并嘧啶,由于其治疗潜力而备受关注。 所讨论的化合物可用于合成这些杂环,这些杂环存在于各种药物中,并且一直是针对新疗法的众多研究和临床试验的主题 .

药物开发

该化合物的衍生物在药物开发中很有价值,尤其是在合成对乳腺癌和类风湿性关节炎等疾病具有潜在活性的分子方面。 例如,帕博西尼的合成,一种乳腺癌药物,涉及类似的杂环化合物 .

刺激响应聚合物

对刺激响应聚合物的研究,这些聚合物在药物递送系统、组织工程和治疗诊断学中具有应用,已经探索了使用该化合物的衍生物。 这些聚合物可以响应 pH、温度和离子强度的变化,使其成为用于创建用于生物医学应用的智能材料 .

电化学合成

该化合物已用于恶二唑衍生物的电化学合成。这些衍生物具有多种应用,包括作为药物和农用化学品合成的中间体。 电化学方法为合成这些化合物提供了一种绿色高效的方法 .

作用机制

{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide is thought to act as a prodrug, meaning that it is converted to an active form in the body. In the case of {[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide, the active form is believed to be the hydrobromide salt. This salt is thought to act as a weak acid, which is able to interact with the target molecule and cause a reaction. This reaction can be either a hydrolytic or an electrophilic reaction, depending on the target molecule.

Biochemical and Physiological Effects

The biochemical and physiological effects of {[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide are not well understood. However, it is believed that it may have some anti-inflammatory and antifungal properties. In addition, it may have some effects on the central nervous system, as it has been shown to affect the release of neurotransmitters.

实验室实验的优点和局限性

{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. In addition, it is soluble in water and can be easily dissolved in a variety of solvents. However, it has some limitations, including its low solubility in organic solvents, and its tendency to form insoluble precipitates when mixed with other compounds.

未来方向

Given the increasing number of applications for {[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide, there are a number of potential future directions that could be explored. These include further study of its biochemical and physiological effects, as well as its potential use in the synthesis of new drugs and agrochemicals. In addition, further research could be conducted into its mechanism of action, as well as its advantages and limitations for use in lab experiments. Finally, further studies could be conducted into its potential use in the development of novel polymers.

安全和危害

属性

IUPAC Name |

(2-methylphenyl)methyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S.BrH/c1-7-4-2-3-5-8(7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJCWYSKQMUGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1448278.png)

![[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride](/img/structure/B1448284.png)

![Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1448290.png)

![2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B1448292.png)

![1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid](/img/structure/B1448295.png)

![1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1448296.png)

![3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448299.png)

![1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B1448300.png)